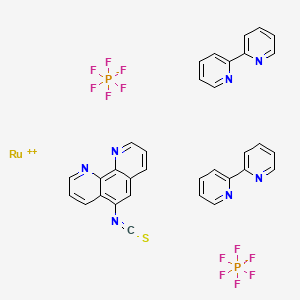

Bis(2,2'-bipyridine)-(5-isothiocyanato-phenanthroline)ruthenium bis(hexafluorophosphate)

Description

Bis(2,2'-bipyridine)-(5-isothiocyanato-phenanthroline)ruthenium bis(hexafluorophosphate) (abbreviated as Ru-NCS) is a ruthenium(II) polypyridyl complex characterized by two 2,2'-bipyridine (bpy) ligands and one 5-isothiocyanato-phenanthroline ligand. The isothiocyanate (-NCS) functional group enables covalent conjugation to biomolecules, making it valuable in bioanalytical applications such as fluorescent probes and electrochemiluminescence (ECL) sensors . Its hexafluorophosphate (PF₆⁻) counterions enhance solubility in polar organic solvents, facilitating synthetic modifications .

Properties

IUPAC Name |

5-isothiocyanato-1,10-phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7N3S.2C10H8N2.2F6P.Ru/c17-8-16-11-7-9-3-1-5-14-12(9)13-10(11)4-2-6-15-13;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h1-7H;2*1-8H;;;/q;;;2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUXKQLUOQLWPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N=C=S.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H23F12N7P2RuS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584940 | |

| Record name | 5-isothiocyanato-1,10-phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

940.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288399-07-5 | |

| Record name | 5-isothiocyanato-1,10-phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar ruthenium complexes have been used as probes for determining nucleotide base sequences, suggesting that nucleic acids may be a potential target.

Mode of Action

It’s known that similar ruthenium complexes can interact with their targets through electrochemiluminescence. This involves the generation of light as a result of an electrochemical reaction, which can be used for various applications, including bioanalysis.

Biochemical Pathways

Given its potential use in bioanalysis, it’s likely that it interacts with biochemical pathways involving nucleic acids.

Result of Action

Similar ruthenium complexes have been shown to exhibit electrochemiluminescence activity, which could potentially be used to detect changes in cellular processes.

Action Environment

The action of “Fair Oaks Red” can be influenced by various environmental factors. For instance, the electrochemiluminescence activity of similar ruthenium complexes can be affected by the pH of the environment. Additionally, these complexes are often used in aqueous environments, suggesting that the presence of water could influence their action.

Biochemical Analysis

Biochemical Properties

Bis(2,2’-bipyridine)-(5-isothiocyanato-phenanthroline)ruthenium bis(hexafluorophosphate) has been found to play a significant role in biochemical reactions. It is often used as a probe containing a fluorescent metal-ligand complex, which is particularly useful for the determination of nucleotide base sequences

Molecular Mechanism

It is known to be used as an electrochemiluminescence acceptor

Biological Activity

The compound Bis(2,2'-bipyridine)-(5-isothiocyanato-phenanthroline)ruthenium bis(hexafluorophosphate) is a ruthenium-based complex that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. Ruthenium complexes are known for their ability to induce apoptosis in cancer cells and exhibit antibacterial properties. This article explores the biological activity of this specific compound, summarizing key research findings, case studies, and data tables.

Ruthenium complexes, including the compound , typically exert their biological effects through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Ruthenium complexes can induce oxidative stress in cells, leading to apoptosis. Increased ROS production has been correlated with enhanced cytotoxicity against tumor cells .

- DNA Interaction : Similar to platinum-based drugs like cisplatin, ruthenium complexes can interact with DNA, causing cross-linking and strand breaks that trigger cell death pathways .

- Cellular Uptake : The uptake of ruthenium complexes into cells may be influenced by their anionic components. Studies indicate that different counteranions can affect the internalization rate and subsequent cytotoxicity of these compounds .

In Vitro Studies

Recent studies have highlighted the effectiveness of Bis(2,2'-bipyridine)-(5-isothiocyanato-phenanthroline)ruthenium bis(hexafluorophosphate) against various cancer cell lines:

These results demonstrate that the compound exhibits potent antiproliferative activity across multiple cancer types.

In Vivo Studies

In vivo studies conducted on animal models, such as Walker 256 carcinoma-bearing Wistar rats, have shown promising results:

- Apoptosis Induction : Treatment with the ruthenium complex led to an increase in apoptosis from 14.79% to 59.72% in tumor tissues .

- Toxicity Profile : The complex displayed low systemic toxicity while effectively reducing tumor growth, indicating a favorable therapeutic window for clinical applications.

Case Studies

Several case studies have been documented regarding the use of ruthenium complexes in clinical settings:

- Clinical Trials : A phase I clinical trial assessed the safety and efficacy of a related ruthenium complex in patients with advanced solid tumors. Results indicated manageable side effects and preliminary evidence of antitumor activity.

- Combination Therapy : Research has explored the synergistic effects of combining this ruthenium complex with conventional chemotherapeutics, which resulted in enhanced cytotoxicity compared to monotherapy .

Scientific Research Applications

Anticancer Applications

Ruthenium complexes, including the compound , have garnered attention as potential anticancer agents due to their ability to target cancer cells selectively while minimizing damage to normal cells.

Case Studies

- In Vitro Studies : Research has shown that bis(2,2'-bipyridine)-(5-isothiocyanato-phenanthroline)ruthenium exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer). The complex demonstrated a high selectivity index compared to normal cells .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates and improved survival compared to control groups. The mechanism involved was primarily through apoptosis induction and disruption of the tumor microenvironment .

Bioimaging Applications

Ruthenium complexes are also being explored for their potential in bioimaging due to their photophysical properties.

Properties Utilized

- Luminescence : The complex exhibits strong luminescence under UV light, which is beneficial for imaging applications.

- Stability : Its thermal and chemical stability allows for prolonged observation periods without degradation .

Case Studies

- Cell Imaging : In studies involving MCF-7 cells, the ruthenium complex was internalized effectively, showing strong red fluorescence. This property was utilized for real-time imaging of cellular processes .

- Detection of Metal Ions : The complex has been used as a sensor for detecting copper ions within biological systems, showcasing its dual functionality as both an imaging agent and a sensor .

Sensing Applications

The unique coordination chemistry of ruthenium complexes allows them to function as sensors for various analytes.

Mechanisms

- Binding Affinity : The complex demonstrates high binding affinity for certain ions (e.g., ATP), which can be exploited for sensing applications.

- Fluorescence Quenching : The luminescence of the complex can be quenched upon interaction with specific analytes, providing a measurable response .

Case Studies

- Sensing ATP : The compound has shown promising results in detecting ATP levels in cellular environments, which is crucial for understanding metabolic states in cancer cells .

- Ion Detection : Studies have demonstrated that the complex can selectively detect chloride ions in mixed solvent systems, indicating its potential use in environmental sensing applications .

Comparison with Similar Compounds

Comparison with Similar Ruthenium(II) Polypyridyl Complexes

Structural and Functional Group Variations

(a) Tris(2,2'-bipyridine)ruthenium(II) Bis(hexafluorophosphate) (Ru(bpy)₃₂)

- Structure : Three bpy ligands symmetrically coordinate Ru(II), lacking reactive functional groups.

- Applications : A benchmark in ECL studies due to high luminescence quantum yield (~0.05 in aqueous solution) .

- Comparison: Unlike Ru-NCS, [Ru(bpy)₃]²⁺ cannot covalently bind to biomolecules, limiting its use in targeted bioimaging .

(b) Bis(2,2'-bipyridine)(4-carboxy-4′-(pyrid-2-ylmethylamido)-2,2′-bipyridine)ruthenium(II) Di(hexafluorophosphate)

- Structure : Contains a carboxylate group for anchoring to metal oxides (e.g., TiO₂) and an amide linker.

- Applications : Widely used in dye-sensitized solar cells (DSSCs) with a reported power conversion efficiency of 7.2% .

- Comparison : Ru-NCS’s isothiocyanate group offers superior bioconjugation efficiency compared to carboxylate-based complexes .

(c) Bis(2,2′-bipyridine)(5,6-epoxy-5,6-dihydro-[1,10]phenanthroline)ruthenium(II)

- Structure : Features an epoxy-phenanthroline ligand, altering redox properties.

- Applications : Exhibits enhanced ECL intensity in aqueous media due to improved electron-transfer kinetics .

- Comparison : Ru-NCS demonstrates higher photostability and tunable emission via plasmon coupling in sensor arrays .

Photophysical and Electrochemical Properties

(a) Ru-NCS

- Bioimaging : Used for microRNA detection in cancer cells via catalytic signal amplification .

- Oxygen Sensing : Plasmon-enhanced radiative decay rates enable real-time monitoring of gaseous oxygen .

(b) [Ru(bpy)₃]²⁺

- Multiplexed Assays: Co-encapsulated with osmium complexes for dual-emission nanoparticle-based immunoassays .

(c) Carboxy-bpy Complexes

Limitations and Advantages

Preparation Methods

Starting Materials and Precursor Complex

The synthesis begins with the precursor complex bis(2,2'-bipyridine)(1,10-phenanthrolin-5-amine)ruthenium(II) bis(hexafluorophosphate). This complex contains a 5-amino-substituted phenanthroline ligand coordinated to ruthenium along with two bipyridine ligands. The hexafluorophosphate counterions provide solubility and stability to the complex.

Functionalization Reaction: Formation of Isothiocyanato Group

The key step in the preparation is the conversion of the 5-amino group on the phenanthroline ligand to an isothiocyanato (-N=C=S) group. This is achieved by reacting the amino precursor complex with thiophosgene (CSCl2) under controlled conditions.

Typical reaction conditions from literature:

- Dissolve bis(2,2'-bipyridine)(1,10-phenanthrolin-5-amine)ruthenium(II) bis(hexafluorophosphate) (0.5 mmol, 450 mg) in acetone (100 mL) to form a dark red solution.

- Add sodium carbonate (Na2CO3, 2.0 mmol, 212 mg) to the solution to maintain a basic environment.

- Under an inert nitrogen atmosphere, add thiophosgene (0.5 mL) dropwise to the reaction mixture.

- Stir the reaction mixture for approximately 7 hours at room temperature.

- After completion, evaporate the solvent under reduced pressure.

- Dissolve the residue in dichloromethane and filter to remove insoluble impurities.

- Dry the filtrate over anhydrous sodium sulfate (Na2SO4).

- Remove the solvent under reduced pressure to obtain a red crystalline product.

Purification and Crystallization

The crude product obtained after solvent removal is purified by recrystallization:

- Slow diffusion of isopropyl ether into a dilute acetonitrile solution of the crude product yields red crystals suitable for X-ray crystallography.

- The yield reported is high, approximately 95% based on the starting material.

Characterization and Quality Control

- The identity and purity of the complex are confirmed by ^1H-NMR spectroscopy.

- The complex exhibits characteristic photophysical properties due to the ruthenium polypyridyl core.

- The isothiocyanate group is confirmed by structural analysis, showing an almost linear N–C–S angle (~174.4°).

- The complex is stable under storage at -20°C for at least two years and is handled under protection from light and moisture.

Summary Table of Preparation Parameters

| Step | Conditions/Details | Notes |

|---|---|---|

| Precursor | bis(2,2'-bipyridine)(1,10-phenanthrolin-5-amine)ruthenium(II) bis(hexafluorophosphate) | Starting complex with amino group on phen ligand |

| Solvent | Acetone (100 mL) | Dissolution medium |

| Base | Sodium carbonate (Na2CO3), 2.0 mmol | Maintains basic pH |

| Functionalizing agent | Thiophosgene (CSCl2), 0.5 mL | Converts amine to isothiocyanate |

| Atmosphere | Nitrogen (inert) | Prevents oxidation |

| Reaction time | 7 hours | Room temperature |

| Workup | Evaporation, dichloromethane dissolution, filtration | Removes impurities |

| Drying agent | Anhydrous Na2SO4 | Removes residual water |

| Product isolation | Solvent removal under reduced pressure | Obtains crude product |

| Crystallization | Slow diffusion of isopropyl ether into acetonitrile solution | Purifies and crystallizes complex |

| Yield | 95% | High efficiency |

| Stability | Stable ≥ 2 years at -20°C | Storage condition |

Research Findings and Notes

- The synthesis method is reproducible and yields a complex with well-defined structural and photophysical properties suitable for applications such as fluorescent labeling and photovoltaic sensitization.

- The isothiocyanate functional group allows covalent attachment to biomolecules via reaction with amino groups, expanding the utility of the complex in biochemical assays.

- The hexafluorophosphate counterions enhance solubility in organic solvents such as dichloromethane, toluene, and acetonitrile, facilitating handling and further chemical modifications.

- The complex’s octahedral coordination environment around ruthenium is slightly distorted but consistent with related polypyridyl ruthenium complexes, ensuring stable photophysical behavior.

Concluding Remarks

The preparation of Bis(2,2'-bipyridine)-(5-isothiocyanato-phenanthroline)ruthenium bis(hexafluorophosphate) is well-established through the thiophosgene-mediated conversion of an amino-substituted ruthenium polypyridyl precursor. The process is efficient, yielding a highly pure and stable complex with significant applications in molecular electronics, photochemistry, and bio-labeling. The detailed reaction conditions and purification steps ensure reproducibility and high-quality product suitable for advanced research.

Q & A

Q. How to address non-reproducible ECL signals in immunoassays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.